molecular formula C9H12BrN3Si B15322179 3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine

3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B15322179
M. Wt: 270.20 g/mol
InChI Key: DXKTULNSXNEGFU-UHFFFAOYSA-N
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Description

3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine is a specialized chemical building block designed for advanced research and development. This compound features a [1,2,3]triazolo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry and materials science. The bromo and trimethylsilyl substituents at the 3- and 7-positions, respectively, make this molecule a versatile intermediate for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Sonogashira reactions, and functional group transformations. The [1,2,3]triazolo[1,5-a]pyridine scaffold is of significant research interest. Studies on analogous structures have demonstrated potential in pharmaceutical development, with some [1,2,3]triazolo[1,5-a]pyridine derivatives exhibiting potent trypanocidal activity by altering the sterol biosynthesis pathway and inhibiting the 14α-demethylase enzyme . Furthermore, related triazolopyridine cores are recognized for their applications in the synthesis of organic light-emitting diodes (OLEDs) and as key frameworks in agrochemical research . This combination of electronic properties and bioactivity makes this compound class a valuable subject for investigation in multiple fields. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. The buyer assumes responsibility for confirming the product's identity and purity, as comprehensive analytical data may not be available for this specific compound.

Properties

Molecular Formula

C9H12BrN3Si

Molecular Weight

270.20 g/mol

IUPAC Name

(3-bromotriazolo[1,5-a]pyridin-7-yl)-trimethylsilane

InChI

InChI=1S/C9H12BrN3Si/c1-14(2,3)8-6-4-5-7-9(10)11-12-13(7)8/h4-6H,1-3H3

InChI Key

DXKTULNSXNEGFU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC2=C(N=NN21)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine typically involves the reaction of a pyridine derivative with a triazole precursor. One common method is the Bower procedure, which involves the oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . The reaction conditions often include the use of lithium diisopropylamide in ether at low temperatures to achieve lithiation, followed by bromination and silylation to introduce the bromo and trimethylsilyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Scientific Research Applications

Synthesis of 3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic substitution reactions : The bromine atom can participate in these reactions to form new compounds.
  • Cycloaddition reactions : The triazole ring allows for click chemistry applications, facilitating the synthesis of complex molecules efficiently.
  • Deprotection and coupling reactions : The trimethylsilyl group can be utilized for various transformations that enhance chemical reactivity.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Research indicates that 3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine may exhibit significant biological activities. Compounds within the triazolopyridine class have demonstrated effects such as:

  • Antimicrobial activity : Related compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.
  • Anticancer properties : Investigations into similar triazolo compounds have revealed their ability to inhibit receptor tyrosine kinases involved in cancer progression .
  • Anti-inflammatory effects : The compound's structural features may contribute to its ability to modulate inflammatory pathways.

Case Study 1: Antimalarial Activity

In a study focusing on triazolopyridine derivatives, compounds similar to 3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine were evaluated for their antimalarial activity. A series of compounds were designed and tested against Plasmodium falciparum, with some exhibiting promising inhibitory concentrations (IC50 values) . This highlights the potential for developing new antimalarial agents based on the triazolopyridine scaffold.

Case Study 2: Tuberculosis Treatment

Another study explored the synthesis of novel compounds targeting Mycobacterium tuberculosis. The research indicated that modifications to triazole-containing structures could lead to effective inhibitors against tuberculosis. While not directly involving 3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine, it underscores the importance of triazole derivatives in addressing multidrug-resistant infections .

Applications in Pharmaceutical Development

The unique properties of 3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine make it a candidate for various pharmaceutical applications:

  • Lead compound in drug discovery : Its structural characteristics may serve as a basis for developing new therapeutic agents.
  • Potential interactions with specific proteins : Studies focusing on binding affinities with enzymes or receptors relevant to disease mechanisms could elucidate its mechanism of action .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
3-Chloro-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridineChlorine substitution at the 3-positionDifferent reactivity profile
5-Methyl-[1,2,4]triazolo[1,5-a]pyridineDifferent triazole isomerVarying biological activity
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridineFluorine substitutionEnhanced lipophilicity affecting pharmacokinetics

The distinct combination of bromine and trimethylsilyl groups in 3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine may confer unique pharmacological properties compared to its analogues .

Mechanism of Action

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Accessibility : The TMS group at C7 is introduced via silyl shifts in propargyl silanes or Huisgen cycloadditions, avoiding copper catalysts .
  • Conformational Effects : Silyl groups adopt pseudo-equatorial positions, stabilizing chair-like conformations in tetrahydro derivatives .
  • Contradictory Evidence : While 6-bromo isomers show low reactivity in sulfoxide formation , 7-bromo derivatives are more reactive, underscoring positional sensitivity.

Biological Activity

3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the triazolopyridine class, characterized by a triazole ring fused with a pyridine ring. The compound features a bromine atom at the 3-position and a trimethylsilyl group at the 7-position, which contribute to its unique biological activities and potential applications in medicinal chemistry.

  • Molecular Formula : C9H12BrN3Si
  • Molecular Weight : 270.20 g/mol
  • IUPAC Name : (3-bromotriazolo[1,5-a]pyridin-7-yl)-trimethylsilane
  • Structural Characteristics : The presence of bromine allows for nucleophilic substitution reactions, while the trimethylsilyl group can participate in various transformations including deprotection and coupling reactions.

The biological activity of 3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine is largely attributed to its ability to interact with specific molecular targets involved in disease mechanisms. Research indicates that compounds within this class may inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression. The compound's structural features enable it to undergo cycloaddition reactions typical of triazoles, facilitating its use in click chemistry for synthesizing complex molecules.

Anticancer Properties

Several studies have highlighted the anticancer potential of triazolopyridines. For instance:

  • Inhibition of Cancer Cell Lines : Related compounds have demonstrated efficacy against various cancer cell lines by inhibiting RTKs involved in tumor growth and metastasis. The specific interactions of 3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine with these targets remain an area of active investigation .

Antimicrobial Activity

Compounds similar to 3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine have shown significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of triazolopyridines has been documented in various studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) .

Case Study 1: Anticancer Activity

In a recent study examining the structure-activity relationship (SAR) of triazolopyridine derivatives, it was found that certain modifications at the 3 and 7 positions significantly enhanced anticancer activity against breast cancer cell lines. The bromine substitution was critical for maintaining potency against RTKs .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of several triazolopyridine derivatives revealed that 3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria when tested using standard disk diffusion methods .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
3-Chloro-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridineChlorine substitution at the 3-positionDifferent reactivity profile
5-Methyl-[1,2,4]triazolo[1,5-a]pyridineDifferent triazole isomerVarying biological activity profiles
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridineFluorine substitutionEnhanced lipophilicity affecting pharmacokinetics

Q & A

Q. Q: What are common synthetic routes to prepare brominated triazolopyridine derivatives, and how are they purified?

A: Brominated triazolopyridines are synthesized via:

  • Directed lithiation : Using n-BuLi to generate intermediates for bromination or cross-coupling (e.g., 7-bromo derivatives via iodination followed by halogen exchange) .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki or Stille couplings) with aryl/heteroaryl halides .
    Purification typically involves silica gel chromatography with ethyl acetate/hexane gradients or preparative TLC for complex mixtures .

Advanced Reaction Mechanism

Q. Q: What mechanistic pathways explain the thermal decomposition of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine?

A: Thermal decomposition (100–140°C) proceeds via nitrogen extrusion to form a pyridyl carbene intermediate. The carbene stabilizes through:

  • H-shift : Generates 2-bromo-6-vinylpyridine via a singlet carbene pathway .
  • Radical recombination : Forms cyclopropane derivatives through diradical intermediates .
    Bromine substituents lower activation energy by stabilizing diazo tautomers, accelerating carbene formation compared to non-halogenated analogs .

Basic Stability

Q. Q: How do halogen substituents influence the thermal stability of triazolopyridines?

A: Bromine at C7 stabilizes the diazo tautomer over the triazole form, lowering the activation energy for decomposition. This contrasts with non-halogenated analogs (e.g., 3-methyl derivatives), which remain stable under similar conditions .

Advanced Cross-Coupling

Q. Q: What factors govern the efficiency of direct arylation reactions with brominated triazolopyridines?

A: Key factors include:

  • Catalyst system : Pd(OAc)₂ with PPh₃ or CuI co-catalysts for C–C bond formation .
  • Substituent effects : Electron-withdrawing groups (e.g., Br) enhance reactivity at C7 by polarizing the C–Br bond .
  • Solvent/base : DMF with Cs₂CO₃ optimizes yield by stabilizing transition states .
    Reactions with benzothiazole achieve 35–80% yields, while thiazole couplings require adjusted stoichiometry .

Application in Coordination Chemistry

Q. Q: How do triazolopyridine derivatives function in spin crossover (SCO) complexes?

A: Triazolopyridines (e.g., 3-(2-pyridyl) derivatives) act as bidentate ligands in Fe(II) complexes. SCO behavior depends on ligand-field strength and intermolecular π-stacking, with thermodynamic parameters (ΔH ≈ 3.6–8.7 kJ/mol, ΔS ≈ 34 J/K·mol) determined via calorimetry .

Basic Purification Challenges

Q. Q: What are common byproducts in triazolopyridine synthesis, and how are they resolved?

A: Byproducts include:

  • Dimerized species : Formed via radical recombination (e.g., 3,3'-di-[1,2,3]triazolo[1,5-a]pyridine) .
  • Reduced products : Thioether derivatives from competing reduction pathways in cross-couplings .
    Chromatographic separation with gradient elution (e.g., ethyl acetate/hexane) effectively isolates target compounds .

Advanced Electronic Effects

Q. Q: How do substituents modulate the electronic properties of triazolopyridines in isomerization studies?

A: Substituents (e.g., Br, Me) alter electron density distribution , shifting tautomeric equilibria between triazole and diazo forms. DFT studies reveal electron-withdrawing groups stabilize diazo intermediates, directing reactivity toward carbene formation .

Application in Sensors

Q. Q: How are triazolopyridine derivatives engineered for fluorescence sensing applications?

A: Functionalization with phosphine/selenium groups (e.g., 7-dicyclohexylphosphino derivatives) enhances metal-binding affinity. Structural modifications (e.g., π-conjugated substituents) tune emission wavelengths, enabling selective detection of metal ions or biomolecules .

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